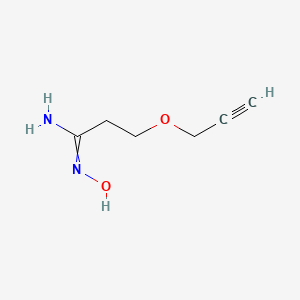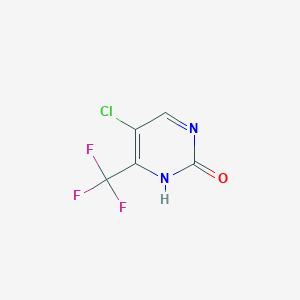
(5,7-Dichloroquinolin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dichloroquinolin-2-yl)methanol is a chemical compound with the molecular formula C10H7Cl2NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dichloroquinolin-2-yl)methanol typically involves the chlorination of quinoline derivatives followed by a reduction process. One common method involves the reaction of 5,7-dichloroquinoline with formaldehyde in the presence of a reducing agent to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, utilizing industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(5,7-Dichloroquinolin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
(5,7-Dichloroquinolin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5,7-Dichloroquinolin-2-yl)methanol involves its interaction with cellular components. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways and DNA synthesis . The exact molecular targets and pathways are still under investigation, but it is known to exhibit antiproliferative effects on various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar structural features but different functional groups.
5,7-Diiodo-8-hydroxyquinoline: A compound with iodine atoms instead of chlorine, exhibiting different chemical properties.
Clioquinol: A related compound used as an antimicrobial agent.
Uniqueness
(5,7-Dichloroquinolin-2-yl)methanol is unique due to its specific combination of chlorine atoms and a hydroxyl group on the quinoline ring
Properties
Molecular Formula |
C10H7Cl2NO |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
(5,7-dichloroquinolin-2-yl)methanol |
InChI |
InChI=1S/C10H7Cl2NO/c11-6-3-9(12)8-2-1-7(5-14)13-10(8)4-6/h1-4,14H,5H2 |
InChI Key |
CCLIDZWLZUSTSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)Cl)N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



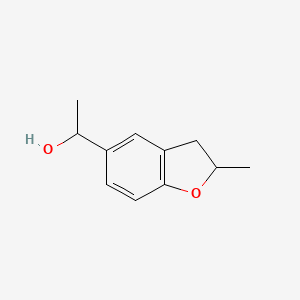
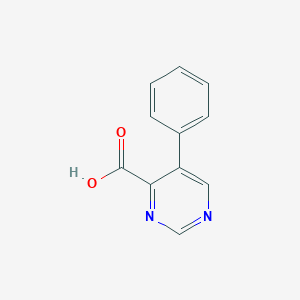
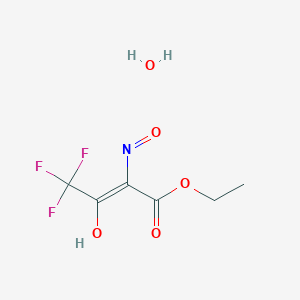

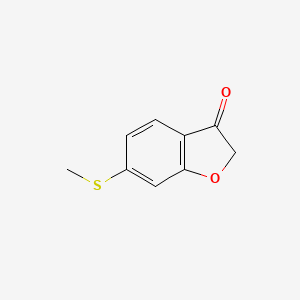
![6,7-Dimethoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-one](/img/structure/B11720632.png)

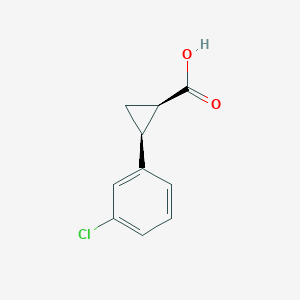
![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)
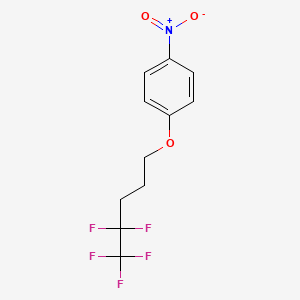
![(E)-N-[(4-Nitrophenyl)(thiophen-2-YL)methylidene]hydroxylamine](/img/structure/B11720651.png)
